molecular formula C16H12ClN3O B2367326 [3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone CAS No. 439093-74-0

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone

Cat. No.: B2367326
CAS No.: 439093-74-0
M. Wt: 297.74
InChI Key: AMZRTYKVJCNBHQ-UHFFFAOYSA-N
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Description

3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a complex organic compound that features a unique structure combining a pyridazine ring, an indole moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the pyridazine ring through a series of coupling reactions. The final step involves the addition of the cyclopropyl group under specific conditions, such as the use of cyclopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: Similar structure but with a methyl group instead of a cyclopropyl group.

    3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRTYKVJCNBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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